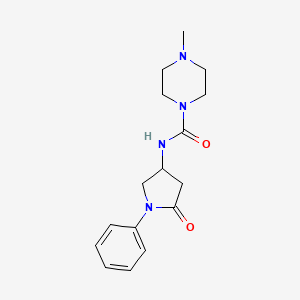

4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-18-7-9-19(10-8-18)16(22)17-13-11-15(21)20(12-13)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICOCKJNQHAYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the piperazine and carboxamide groups . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide include other pyrrolidine and piperazine derivatives, such as:

- Pyrrolidine-2-one

- Pyrrolidine-2,5-diones

- Prolinol

- Pyrrolopyrazine derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 288.35 g/mol |

| CAS Number | 887212-25-1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain protein-protein interactions, similar to other piperazine derivatives.

Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzyme activities and receptor interactions, which are critical for cellular signaling pathways. For example, it has been reported to disrupt the dimerization of c-Myc and Max proteins, which is essential for oncogenic signaling in cancer cells .

Pharmacological Effects

The compound exhibits several pharmacological effects:

Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in cancer cell lines by inhibiting c-Myc–Max dimerization. This inhibition leads to decreased transcriptional activity of c-Myc, resulting in reduced cell proliferation and increased cell death in cancerous tissues .

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells. Further investigation is needed to elucidate these mechanisms.

Case Studies

Several case studies have explored the biological activity of this compound:

- Case Study on Cancer Cell Lines : In a study involving various cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis. The IC50 values ranged from 20 to 50 µM depending on the cell line tested .

- Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, administration of the compound showed promising results in improving cognitive function and reducing neuroinflammation markers. These findings suggest potential therapeutic applications in treating conditions such as Alzheimer's disease .

Q & A

(Basic) What are the standard synthetic routes for 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidinone core followed by sequential coupling with piperazine and carboxamide groups. Key steps include:

- Nucleophilic substitution to introduce the phenyl group at the pyrrolidinone nitrogen .

- Carboxamide coupling using reagents like EDCI or HATU to link the piperazine moiety .

- Optimization of reaction conditions : Temperature (60–80°C), solvent choice (e.g., dichloromethane or ethanol), and catalysts (triethylamine) are critical for maximizing yield (typically 60–75%) and purity .

(Basic) Which analytical techniques are recommended to confirm the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) and amide (N-H) bonds .

- X-ray Crystallography : Resolves 3D conformation in crystalline form .

(Basic) What initial biological screening assays are recommended for this compound?

- Receptor binding assays : Screen for affinity toward serotonin or dopamine receptors, common targets for piperazine derivatives .

- Cytotoxicity testing : Use cell lines (e.g., HeLa, DU 145) to assess IC50 values .

- Enzyme inhibition studies : Evaluate interactions with kinases or phosphodiesterases via fluorometric assays .

(Advanced) How can reaction conditions be optimized to improve synthesis yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like acylation .

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .

- In-line monitoring : Employ TLC or HPLC to track intermediate formation and adjust conditions in real-time .

(Advanced) How should researchers resolve contradictions in bioactivity data across studies?

- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to rule out concentration-dependent effects .

- Structural analogs comparison : Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate activity-contributing moieties .

- Target selectivity profiling : Use panels of related receptors/enzymes to identify off-target interactions that may explain discrepancies .

(Advanced) What computational methods predict target interactions for this compound?

- Molecular docking : Software like AutoDock Vina models binding poses with receptors (e.g., serotonin 5-HT1A) .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize analogs .

- MD simulations : Assess binding stability over time (50–100 ns trajectories) to validate docking predictions .

(Advanced) How can structural analogs be designed to improve selectivity?

- Substituent modulation : Replace the 4-methyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., CF3) to enhance receptor specificity .

- Scaffold hopping : Integrate bioisosteres (e.g., pyridine instead of phenyl) to maintain activity while altering pharmacokinetics .

- Prodrug strategies : Introduce hydrolyzable esters (e.g., ethyl or methyl esters) to improve bioavailability .

(Basic) What are the key structural features influencing its pharmacological potential?

- Piperazine core : Facilitates hydrogen bonding with target receptors .

- Pyrrolidinone moiety : Enhances metabolic stability compared to non-cyclic analogs .

- Aromatic substituents : The phenyl group at the pyrrolidinone 1-position contributes to hydrophobic interactions .

(Advanced) How do reaction conditions impact the stability of intermediates during synthesis?

- pH sensitivity : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of the carboxamide bond .

- Oxygen exclusion : Use inert atmospheres (N2/Ar) to avoid oxidation of amine intermediates .

- Low-temperature quenching : Terminate exothermic reactions rapidly to prevent decomposition .

(Advanced) What strategies validate the compound’s mechanism of action in complex biological systems?

- CRISPR/Cas9 knockout models : Delete putative target genes (e.g., GPCRs) to confirm activity loss .

- Thermodynamic solubility assays : Measure solubility in biorelevant media (FaSSIF/FeSSIF) to correlate with in vivo efficacy .

- Metabolite identification : Use LC-MS/MS to track degradation products and active metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.